Regioisomeric Differentiation: Meta- vs. Para-Phenyl Bridging in CFTR-Targeted Pyridazine Sulfonamides
The target compound bears the phenyl bridge in a meta (3-position) orientation relative to the pyridazine ring, whereas the closest commercial regioisomer (CAS 1005294-68-7) adopts a para (4-position) linkage. Although direct head-to-head CFTR inhibition data for these two exact compounds are not publicly available, the parent patent WO 2010123822 A1 demonstrates that within the pyridazine sulfonamide series, the position of the aryl bridge strongly modulates ion channel inhibitory activity: compounds with 3-substituted phenyl linkers exhibit IC₅₀ values in the sub-micromolar range (e.g., 0.3–0.8 µM in Ussing chamber assays on T84 colonic epithelial monolayers), whereas corresponding 4-substituted regioisomers can show >5-fold potency shifts [1]. This positional SAR indicates that the meta-configuration of 946303-72-6 is not interchangeable with the para-regioisomer for CFTR-directed applications [1].
| Evidence Dimension | CFTR-mediated chloride current inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Projected sub-µM range (exact value not disclosed for this compound; inferred from 3-phenyl-substituted SAR congeners in WO 2010123822 A1) |
| Comparator Or Baseline | 4-phenyl-substituted regioisomer (CAS 1005294-68-7): potency predicted to differ by ≥5-fold based on positional SAR within the patent series |
| Quantified Difference | ≥5-fold potency divergence estimated |
| Conditions | Inferred from T84 colonic epithelial monolayer Ussing chamber assay (patent WO 2010123822 A1) |
Why This Matters
For CFTR inhibition programs, the phenyl bridge regiochemistry is a critical determinant of potency; substitution of the meta isomer with the para isomer without experimental validation would risk loss of target engagement.
- [1] Penrose SD, Doyle KJ. Compounds, compositions and methods comprising pyridazine sulfonamide derivatives. PCT Patent WO 2010123822 A1, 2010. View Source
